N~3~-(2-FLUOROPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-2H-CHROMENE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-(2-FLUOROPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chromene core, substituted with fluorophenyl and methoxyphenyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2-FLUOROPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-fluoroaniline with 2-methoxybenzaldehyde to form an imine intermediate. This intermediate is then cyclized with a suitable chromene derivative under controlled conditions to yield the target compound. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques, such as column chromatography and recrystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
N~3~-(2-FLUOROPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-2H-CHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of chromene oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
Chemistry
In chemistry, N3-(2-FLUOROPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-2H-CHROMENE-3-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, N3-(2-FLUOROPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-2H-CHROMENE-3-CARBOXAMIDE is investigated for its potential therapeutic properties. Preliminary studies indicate that it may exhibit anti-inflammatory, anti-cancer, and antimicrobial activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity.
Mechanism of Action
The mechanism of action of N3-(2-FLUOROPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl and methoxyphenyl groups play a crucial role in binding to these targets, modulating their activity. The chromene core is believed to facilitate the compound’s integration into biological systems, enhancing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Similar in structure due to the presence of a methoxyphenyl group.
4,4’-Difluorobenzophenone: Shares the fluorophenyl group, making it a relevant compound for comparison.
Uniqueness
N~3~-(2-FLUOROPHENYL)-2-[(2-METHOXYPHENYL)IMINO]-2H-CHROMENE-3-CARBOXAMIDE stands out due to its unique combination of a chromene core with fluorophenyl and methoxyphenyl substitutions. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H17FN2O3 |
---|---|
Molecular Weight |
388.4g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-(2-methoxyphenyl)iminochromene-3-carboxamide |
InChI |
InChI=1S/C23H17FN2O3/c1-28-21-13-7-5-11-19(21)26-23-16(14-15-8-2-6-12-20(15)29-23)22(27)25-18-10-4-3-9-17(18)24/h2-14H,1H3,(H,25,27) |
InChI Key |
VSJLMNQMVYGFGF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4F |
Canonical SMILES |
COC1=CC=CC=C1N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.